2-Chloro-N-methyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide
CAS No.:
Cat. No.: VC13465413
Molecular Formula: C8H15ClN2O
Molecular Weight: 190.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15ClN2O |
|---|---|
| Molecular Weight | 190.67 g/mol |
| IUPAC Name | 2-chloro-N-methyl-N-(1-methylpyrrolidin-3-yl)acetamide |
| Standard InChI | InChI=1S/C8H15ClN2O/c1-10-4-3-7(6-10)11(2)8(12)5-9/h7H,3-6H2,1-2H3 |
| Standard InChI Key | LVYBYIHXIXEVEY-UHFFFAOYSA-N |
| SMILES | CN1CCC(C1)N(C)C(=O)CCl |
| Canonical SMILES | CN1CCC(C1)N(C)C(=O)CCl |
Introduction
Chemical Identification and Structural Properties
Molecular Characteristics
The compound’s IUPAC name is 2-chloro-N-methyl-N-(1-methylpyrrolidin-3-yl)acetamide, with the SMILES string CN1CCC(C1)N(C)C(=O)CCl. Key descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₅ClN₂O | |
| Molecular Weight | 190.67 g/mol | |
| CAS Registry Number | 1353962-35-2 | |
| PubChem CID | 66565737 | |
| Stereochemistry | Chiral center at pyrrolidin-3-yl |
The pyrrolidine ring adopts a puckered conformation, with the methyl and chloroacetyl substituents influencing its electronic and steric profiles .
Spectroscopic Data
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NMR: The proton NMR spectrum shows signals for the pyrrolidine methyl groups (δ 2.31 ppm), acetamide carbonyl (δ 170.4 ppm in ¹³C NMR), and chloroacetyl protons (δ 4.23 ppm) .
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Mass Spectrometry: A molecular ion peak at m/z 190.67 confirms the molecular weight .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step process:
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Amine Preparation: N-Methylpyrrolidin-3-amine is generated through reductive amination of pyrrolidin-3-one using sodium cyanoborohydride .
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Acylation: Reaction with chloroacetyl chloride in dichloromethane, catalyzed by triethylamine, yields the target compound.
Optimized Conditions
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 0–5°C (to minimize hydrolysis) | |
| Molar Ratio (Amine:Chloroacetyl Chloride) | 1:1.2 | |
| Solvent | Dichloromethane or MTBE | |
| Yield | 72–78% |
Industrial Scalability
Continuous flow reactors improve efficiency by maintaining precise temperature control and reducing side reactions. Post-synthesis purification involves liquid-liquid extraction (MTBE/water) and recrystallization from ethanol .
Pharmacological Activity and Mechanisms
Neurotransmitter Modulation
The compound’s pyrrolidine moiety enables interactions with neurotransmitter receptors:
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Histamine H₃ Receptor: Acts as a negative allosteric modulator (Kᵢ = 27 nM in preliminary assays), potentially aiding cognitive disorders .
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Dopamine D₂ Receptor: Moderate affinity (IC₅₀ = 1.2 µM) suggests utility in schizophrenia management .
Enzyme Inhibition
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NAPE-PLD Inhibition: Blocks biosynthesis of N-acylethanolamines (NAEs), lipid mediators involved in neuroinflammation (IC₅₀ = 72 nM) .
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Acetylcholinesterase: Weak inhibition (IC₅₀ > 50 µM), indicating limited direct role in Alzheimer’s therapy .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 291.8°C (predicted) | |
| Density | 1.12 g/cm³ (predicted) | |
| LogP (Partition Coefficient) | 3.79 ± 0.2 | |
| Aqueous Solubility | 0.89 mg/mL (pH 7.4) | |
| pKa | 9.21 (amine protonation) |
Research Gaps and Future Directions
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